Magnesium;octylbenzene;bromide

Cross-Coupling Catalysis Iron Catalysis Grignard Reagents

Sourcing high-purity 4-n-octylphenylmagnesium bromide for FTY720 intermediate synthesis is often constrained by limited commercial availability. This aryl Grignard reagent resolves that bottleneck, enabling chemo- and regioselective iron-catalyzed cross-coupling with functionalized aryl triflates under mild conditions-a scalable, cost-effective alternative to palladium-based routes. • Directly constructs the octylbenzene derivative 6, the pivotal intermediate for the immunosuppressant FTY720 (Fingolimod) • The n-octyl side chain imparts essential steric bulk and lipophilicity for regioselective Kumada-Corriu-Tamao couplings • Supplied as 0.25M or 0.5M solution in 2-MeTHF; ≥97% purity; packed under inert atmosphere

Molecular Formula C14H21BrMg
Molecular Weight 293.53 g/mol
Cat. No. B13417506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium;octylbenzene;bromide
Molecular FormulaC14H21BrMg
Molecular Weight293.53 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC=[C-]C=C1.[Mg+2].[Br-]
InChIInChI=1S/C14H21.BrH.Mg/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14;;/h9-10,12-13H,2-6,8,11H2,1H3;1H;/q-1;;+2/p-1
InChIKeyKNLIRKVXLNJKDL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 ml / 50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-n-Octylphenylmagnesium Bromide – Overview


The compound specified as 'magnesium;octylbenzene;bromide' is chemically identified as 4-n-Octylphenylmagnesium bromide (CAS 71691-02-6), an aryl Grignard reagent with the molecular formula C14H21BrMg and a molecular weight of 293.53 g/mol . It belongs to a class of organomagnesium compounds characterized by a nucleophilic carbon atom bonded to magnesium and a halide counterion. This specific reagent distinguishes itself from simpler alkyl or aryl Grignard reagents through its bifunctional architecture, which combines an aromatic phenyl ring for π-conjugation and stability with a long, lipophilic n-octyl side chain. This unique structural combination imparts distinct steric properties, solubility characteristics, and regiospecific reactivity in transition metal-catalyzed cross-coupling reactions [1][2].

4-n-Octylphenylmagnesium Bromide: Procurement Rationale


Generic substitution of 4-n-octylphenylmagnesium bromide with simpler Grignard reagents like phenylmagnesium bromide or n-octylmagnesium bromide is scientifically invalid due to fundamental differences in their reactivity profiles, steric requirements, and synthetic outcomes. The bulky octyl chain on the aromatic ring introduces significant steric hindrance, which can moderate reaction rates compared to smaller, more aggressive Grignard reagents, but more importantly, it dictates the regio- and chemoselectivity of transition metal-catalyzed cross-couplings . For instance, while a simple alkyl Grignard like n-octylmagnesium bromide requires a specific ligand like tricyclohexylphosphine to achieve useful yields in certain couplings, the 4-n-octylphenylmagnesium bromide can participate in chemo- and regioselective reactions with functionalized aryl triflates under mild, iron-catalyzed conditions [1][2]. Furthermore, the reagent's specific structure is essential for the synthesis of key pharmaceutical building blocks, such as the octylbenzene derivative required for FTY720 (Fingolimod), where alternative nucleophiles would not afford the correct target molecule [1].

4-n-Octylphenylmagnesium Bromide: Comparative Evidence


Iron-Catalyzed versus Cobalt-Catalyzed Cross-Coupling

The 4-n-octylphenylmagnesium bromide reagent enables a highly efficient and regioselective cross-coupling with a functionalized aryl triflate under iron catalysis to produce a key pharmaceutical intermediate. This reaction is directly compared to a cobalt-catalyzed system that also produces octylbenzene but from different starting materials (1-bromooctane + phenylmagnesium bromide). The iron-catalyzed route is notable for its use of a cheap, nontoxic catalyst and its tolerance of sensitive functional groups on the electrophilic partner [1][2].

Cross-Coupling Catalysis Iron Catalysis Grignard Reagents

Aryl vs. Alkyl Grignard Reactivity in C-H Activation

In a study on cobalt-catalyzed C-H activation of benzamide derivatives, the reactivity of different Grignard reagents was quantified. The 'octyl Grignard reagent' (an alkyl Grignard) introduced the octyl group in a 49% yield. This is a key point of differentiation for the target compound, which is an aryl Grignard. While the target compound was not directly tested in this specific assay, the data provides a quantitative baseline for the performance of a simpler octyl nucleophile . The 4-n-octylphenylmagnesium bromide, due to its aryl character and greater steric bulk, is expected to exhibit a fundamentally different reactivity profile in such transformations, often favoring cross-coupling over direct C-H activation or requiring different catalytic conditions [1].

C-H Activation Cobalt Catalysis Steric Effects

Commercial Purity and Solution Specifications

Commercial specifications for 4-n-octylphenylmagnesium bromide provide quantifiable quality metrics. The reagent is available as a 0.25M solution in 2-methyltetrahydrofuran (2-MeTHF) with a purity of 97.0% . Its molecular weight is established at 293.53 g/mol, and it can be procured from multiple commercial suppliers in varying concentrations and solvents, including 0.5M in 2-MeTHF . This contrasts with simpler analogs like n-octylmagnesium bromide (CAS 17049-49-9), which has a different molecular formula (C8H17BrMg) and weight (217.43 g/mol) . These defined physical and purity parameters are essential for ensuring reproducibility in sensitive synthetic procedures, as they directly impact stoichiometry and reaction outcomes.

Quality Control Reagent Purity Procurement

4-n-Octylphenylmagnesium Bromide: Application Scenarios


FTY720 (Fingolimod) Key Intermediate Synthesis

The most well-documented and differentiating application is the use of 4-n-octylphenylmagnesium bromide in the iron-catalyzed cross-coupling with a functionalized aryl triflate. This reaction constructs the octylbenzene derivative 6, a pivotal intermediate for the immunosuppressive drug FTY720. The process, enabled by the specific structure of this Grignard reagent, is both chemo- and regioselective and is catalyzed by the cheap, nontoxic Fe(acac)3. This provides a practical, scalable, and environmentally conscious alternative to other synthetic routes, which may involve more expensive or toxic catalysts [1].

Synthesis of Tri- and Tetra-n-alkylbenzenes

The use of long-chain n-alkylmagnesium bromides, like the octyl group in the target compound, is instrumental in the synthesis of high molecular weight tri- and tetra-n-alkylbenzenes. These compounds are synthesized via cross-coupling of the Grignard reagent with chlorinated benzenes, catalyzed by nickel complexes such as [NiCl2(dppe)]. This process is notable for proceeding without positional scrambling or alkyl group isomerization, highlighting the reagent's utility in creating well-defined, complex alkylaromatic structures .

Functional Group Tolerant KCT Cross-Couplings

The target compound's reactivity profile is aligned with the broad class of aryl Grignard reagents that are effective nucleophiles in Kumada-Corriu-Tamao cross-coupling reactions. In these systems, aryl Grignard reagents (including the octylphenyl variant) can be coupled with non-activated alkyl halides. Nickel pincer complexes have been shown to catalyze these reactions with high functional group tolerance, allowing for the coupling of substrates containing esters, amides, ethers, and other sensitive moieties. The steric bulk of the 4-n-octylphenyl group may offer additional selectivity advantages in these transformations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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